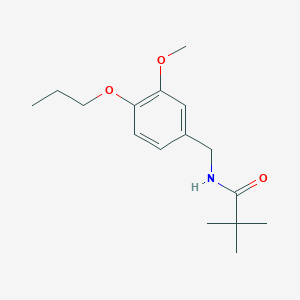
2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone, also known as CPQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPQ belongs to the class of quinazolinone derivatives and has been studied extensively for its pharmacological properties. In
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to inhibit the activity of certain cytokines that are involved in the inflammatory response. Additionally, 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone have been studied extensively. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. It has also been found to inhibit the activity of certain cytokines that are involved in the inflammatory response. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, there are also limitations to using 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been found to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been found to have low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone. One area of research is the development of more efficient synthesis methods for 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone. Another area of research is the exploration of the pharmacological properties of 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone in vivo. The development of more effective delivery methods for 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone is also an area of future research. Additionally, the potential use of 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone in combination with other drugs for cancer therapy is an area of research that warrants further investigation.
Méthodes De Synthèse
2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multi-step process that involves the reaction of 2-cyclopropyl-2-methyl-1,3-propanediol with phosgene to form 2-cyclopropyl-2-methyl-1,3-dioxolane-4-carbonyl chloride. This intermediate is then reacted with 2-aminobenzamide to give 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone. The synthesis of 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess antitumor, anti-inflammatory, and antiviral properties. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of hepatitis C.
Propriétés
IUPAC Name |
2-cyclopropyl-2-methyl-1,3-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-12(8-6-7-8)13-10-5-3-2-4-9(10)11(15)14-12/h2-5,8,13H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQDTTFROYFRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(difluoromethyl)-4-hydroxy-7-(3-methoxyphenyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914569.png)
![2-{[2-(1-adamantyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914572.png)
![N-(2,4-difluorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914574.png)
![7-hydroxy-2-[(2-methylbenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914583.png)
![2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914590.png)
![4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5914612.png)


![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)

![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5914658.png)
![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)
![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)
![2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)